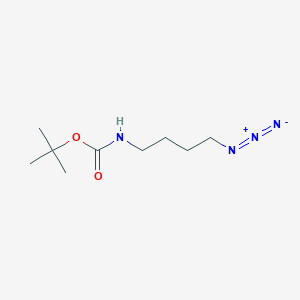

叔丁基N-(4-叠氮丁基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

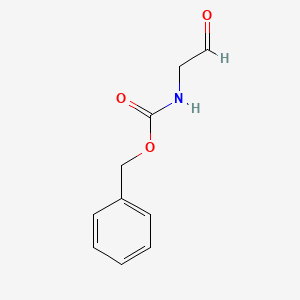

Tert-butyl N-(4-azidobutyl)carbamate is a compound with the molecular formula C9H18N4O2 . It is also known by other names such as 4-Azido-N-Boc-1-butanamine, Carbamic acid, N-(4-azidobutyl)-, 1,1-dimethylethyl ester . This compound is a N-Boc protected crosslinker .

Synthesis Analysis

The compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . The IUPAC name is tert-butyl N-(4-azidobutyl)carbamate . The InChI is InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) .Chemical Reactions Analysis

Tert-butyl N-(4-azidobutyl)carbamate is a N-Boc protected crosslinker . It can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(4-azidobutyl)carbamate is 214.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 214.14297583 g/mol . The topological polar surface area is 52.7 Ų .科学研究应用

Click Chemistry

“4-Azido-N-Boc-1-butanamine” is often used in Click Chemistry . This compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the synthesis of complex molecules for research purposes.

Crosslinking Agent

This compound is a N-Boc protected crosslinker . Crosslinkers are used in various fields of research, including materials science and biochemistry, to create connections between different molecules.

Synthesis of Other Compounds

“4-Azido-N-Boc-1-butanamine” can be used in the synthesis of other compounds . For example, it can be used in the acetonization process, Boc protection, and N-methoxy-N-methyl amidation .

Reagent Grade Compound

This compound is often used as a reagent grade compound for research use only . This means it’s used in laboratory settings to cause chemical reactions.

Deprotection under Mild Acidic Conditions

The Boc group in “4-Azido-N-Boc-1-butanamine” can be deprotected under mild acidic conditions to form the free amine . This property is useful in various chemical synthesis processes.

Building Blocks in Chemical Research

“4-Azido-N-Boc-1-butanamine” serves as a building block in chemical research . It’s used in the synthesis of larger, more complex molecules.

属性

IUPAC Name |

tert-butyl N-(4-azidobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMIEPOGRDHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462652 |

Source

|

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129392-85-4 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-azidobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129392-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)